molecular formula C16H15BrO B1402351 6-Bromo-2-o-tolyl-chroman CAS No. 1426899-77-5

6-Bromo-2-o-tolyl-chroman

Cat. No.: B1402351
CAS No.: 1426899-77-5
M. Wt: 303.19 g/mol
InChI Key: SVMCGQPLCJVTIJ-UHFFFAOYSA-N
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Description

6-Bromo-2-o-tolyl-chroman is a chemical compound belonging to the chroman family, which is a class of benzopyran derivatives. Chromans are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-o-tolyl-chroman can be achieved through several methods. One common approach involves the organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by PCC oxidation and dehydroxylation . This method provides high yields and excellent stereoselectivities.

Another method involves a three-step process: Heck coupling of allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization . This approach allows for the synthesis of various 2-substituted chromans, including this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The use of modularly designed organocatalysts (MDOs) in the reaction media has been shown to be effective in achieving high yields and stereoselectivities .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-o-tolyl-chroman undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chroman derivatives, such as chroman-2-ones and substituted chromans, which have significant biological and pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: Similar in structure but lacks the bromine atom and tolyl group.

    Chroman-2-one: Another derivative with different substitution patterns.

    Flavanone: A related compound with a similar core structure but different functional groups.

Uniqueness

These structural features differentiate it from other chroman derivatives and contribute to its distinct biological and pharmacological activities .

Properties

IUPAC Name

6-bromo-2-(2-methylphenyl)-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-11-4-2-3-5-14(11)16-8-6-12-10-13(17)7-9-15(12)18-16/h2-5,7,9-10,16H,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMCGQPLCJVTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCC3=C(O2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-2-o-tolyl-chroman-4-ol (11.9 g, 37.3 mmol) in dichloromethane (130 ml) at 0° C. triethylsilane (29.6 g, 255 mmol, 6.8 eq) and trifluoroacetic acid (75 ml, 27 eq) were added. The solution was stirred at room temperature for 2.5 h. The solvent was removed under reduced pressure and the residue separated between water and ethyl acetate. The aqueous layer was extracted with ethyl acetate and the combined organic layers washed with water and saturated aqueous solution of sodium hydrogencarbonate, dried with sodium sulfate and filtered, and the solvent removed under reduced pressure. The crude product was purified by column chromatography (silica gel; ethyl acetate/heptane gradient). 6-Bromo-2-o-tolyl-chroman was obtained as a pale yellow oil (7.10 g, 63%).
Name
6-bromo-2-o-tolyl-chroman-4-ol
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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